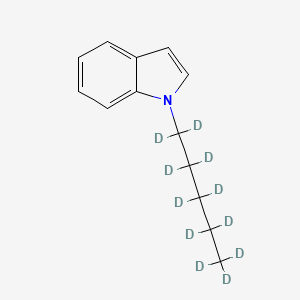
N-Pentylindole-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentylindole-d11 is a deuterated derivative of N-pentylindole, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard. N-Pentylindole itself is a synthetic cannabinoid and is often used as a marker for the detection of synthetic cannabinoids in various samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Pentylindole-d11 can be synthesized through a multi-step process involving the deuteration of N-pentylindole. The synthesis typically starts with the preparation of N-pentylindole, which involves the alkylation of indole with 1-bromopentane under basic conditions . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the deuterated compound. The final product is purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-Pentylindole-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Pentylindole-d11 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Pentylindole-d11 is similar to that of other synthetic cannabinoids. It acts as an agonist at the cannabinoid receptors (CB1 and CB2) in the brain, mimicking the effects of naturally occurring cannabinoids. This interaction leads to various physiological effects, including altered perception, mood, and cognition .
Comparación Con Compuestos Similares
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar structure but different functional groups.
UR-144: Another synthetic cannabinoid with a different substitution pattern on the indole ring.
APICA: A synthetic cannabinoid with a different alkyl chain length.
Uniqueness
N-Pentylindole-d11 is unique due to its deuterated nature, which makes it a valuable tool in research for tracing and quantifying synthetic cannabinoids. Its stability and isotopic labeling provide advantages in analytical applications compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2 |
Clave InChI |
QWLCOOAYMQWDPR-QMUKGJFHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=CC2=CC=CC=C21 |
SMILES canónico |
CCCCCN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


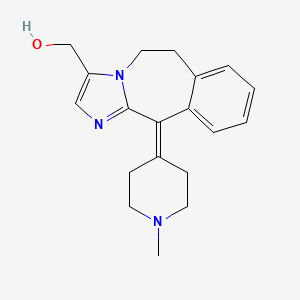
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
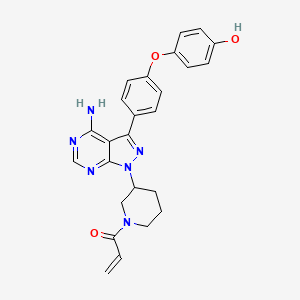

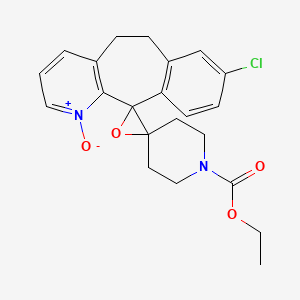
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
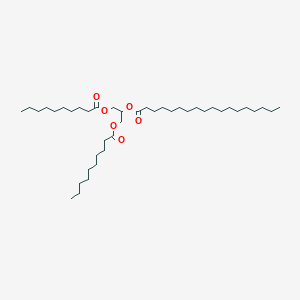
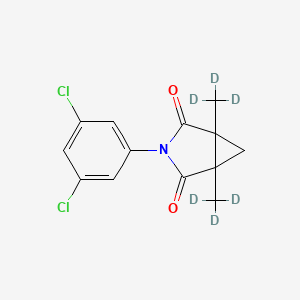
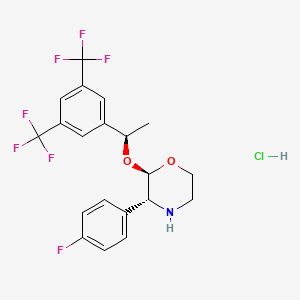
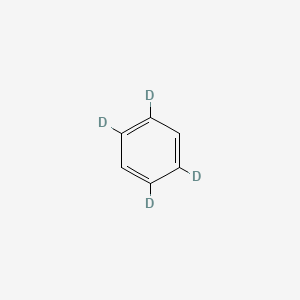
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
